molecular formula C20H17N3O3 B11339850 N-(4-methylbenzyl)-2-nitro-N-(pyridin-2-yl)benzamide

N-(4-methylbenzyl)-2-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11339850
M. Wt: 347.4 g/mol
InChI Key: GSBABINTEWFNJC-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a pyridine ring, and a benzamide moiety. Its chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitroso compounds .

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group and pyridine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17N3O3/c1-15-9-11-16(12-10-15)14-22(19-8-4-5-13-21-19)20(24)17-6-2-3-7-18(17)23(25)26/h2-13H,14H2,1H3

InChI Key

GSBABINTEWFNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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